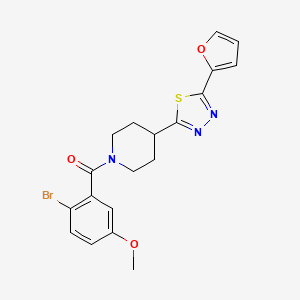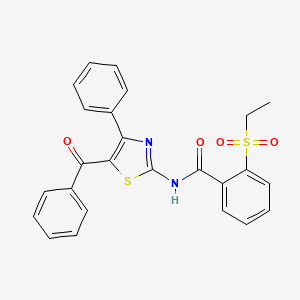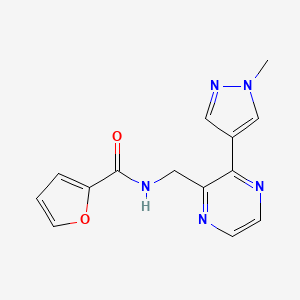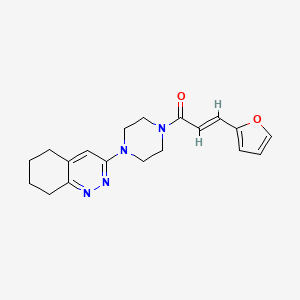![molecular formula C24H28N4O2S B2610505 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One CAS No. 309749-89-1](/img/structure/B2610505.png)
3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One is a chemical compound with the molecular formula C₂₄H₂₈N₄O₂S . It is known for its role as an inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), which is involved in the conversion of androstenedione to testosterone . This compound has been studied for its potential therapeutic applications, particularly in the treatment of castration-resistant prostate cancer (CRPC) .
科学的研究の応用
3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One has several scientific research applications:
Chemistry: It is used as a model compound in studies of enzyme inhibition and structure-activity relationships.
Biology: The compound is studied for its effects on steroid metabolism and hormone regulation.
Industry: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Target of Action
The primary target of the compound 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One is Type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) . This enzyme is an aldo-keto reductase expressed in the human prostate .
Mode of Action
The compound interacts with 17β-HSD5 by forming hydrogen bonds to the catalytic residues His117 and Tyr55 . This interaction results in major conformational changes of 17β-HSD5 .
Biochemical Pathways
The compound affects the biochemical pathway that converts androstenedione to testosterone . This conversion is catalyzed by 17β-HSD5 . The compound’s interaction with 17β-HSD5 inhibits this conversion .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of the conversion of androstenedione to testosterone . This inhibition is considered to be a promising therapy for treating castration-resistant prostate cancer (CRPC), as testosterone is converted to 5α-dihydrotestosterone, which is present at high concentrations in patients with CRPC .
生化学分析
Biochemical Properties
This compound interacts with the enzyme 17β-HSD5, a type of oxidoreductase . The interaction between 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One and 17β-HSD5 is crucial for its biochemical function .
Cellular Effects
The effects of this compound on cells are largely mediated through its interaction with 17β-HSD5 . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with 17β-HSD5 . This binding can lead to changes in gene expression and enzyme activity .
準備方法
The synthesis of 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group is introduced via an acylation reaction using pyrrolidine and an acyl chloride.
Attachment of the Pyridinylmethylsulfanyl Group: The pyridinylmethylsulfanyl group is attached through a nucleophilic substitution reaction involving a pyridine derivative and a thiol compound.
Addition of the Pentyl Group: The pentyl group is introduced through an alkylation reaction using a pentyl halide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylsulfanyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds to 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One include other inhibitors of 17β-HSD5, such as:
4XVD: Another inhibitor with a different structural scaffold but similar inhibitory activity.
4WDT: A compound with a pyrazole group that also inhibits 17β-HSD5.
4WDU: An inhibitor containing a nitro group that forms hydrogen bonds with the enzyme.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for strong binding interactions with the enzyme and effective inhibition of its activity .
特性
IUPAC Name |
3-pentyl-2-(pyridin-2-ylmethylsulfanyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-3-6-15-28-23(30)20-11-10-18(22(29)27-13-7-8-14-27)16-21(20)26-24(28)31-17-19-9-4-5-12-25-19/h4-5,9-12,16H,2-3,6-8,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTQURGOCGYFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)N=C1SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)
![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)




![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
![N-(2-ethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2610441.png)

![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)

